Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate
Description
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS: 1546506-43-7) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 175.16 g/mol . Its structure consists of a pyridine ring substituted with a ketone group at position 6 and an ester-linked acetate moiety at position 2. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate due to its reactive ester group and the electron-deficient pyridone ring, which can participate in nucleophilic or cycloaddition reactions .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-(6-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h2-3,5H,4H2,1H3,(H,9,10) |
InChI Key |
PBBLCTVNOXYRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The following compounds share the 6-oxo-1,6-dihydropyridine/pyridazine core but differ in substituents and heteroatom arrangement:
Key Observations :
Physicochemical Properties
- Solubility : The target compound’s smaller size (175.16 g/mol) and lack of bulky substituents suggest higher aqueous solubility compared to phenyl-substituted analogs (e.g., 260.24 g/mol in ).
- Thermal Stability : Pyridazine derivatives (e.g., ) may exhibit lower melting points due to reduced symmetry and increased conformational flexibility.
- Purity : Commercial samples of the target compound are typically ≥95% pure, similar to analogs like methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate .
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